molecular formula C6H4Cl2FN B2715257 2,4-Dichloro-6-fluoroaniline CAS No. 3831-70-7

2,4-Dichloro-6-fluoroaniline

Cat. No. B2715257
CAS RN: 3831-70-7
M. Wt: 180
InChI Key: FJZWQRCPTNOPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-fluoroaniline is a chemical compound with the molecular formula C6H4Cl2FN . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 2-fluoroaniline with N-chloro-succinimide at 65°C for 1 hour under an inert atmosphere . The product is then purified via silica gel chromatography .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and one amine group . The molecular weight of this compound is 180.01 Da .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 60-61°C . The InChI code for this compound is 1S/C6H4Cl2FN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 .

Scientific Research Applications

Crystallography and Molecular Structure Analysis

  • 2,4-Dichloro-6-fluoroaniline is involved in studies concerning crystal and molecular structures, with research focusing on its properties and interactions. For instance, a study on a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, provided insights into its crystal and molecular structure, indicating the presence of classical intra- and intermolecular hydrogen bonds and dispersive halogen···halogen interactions (Betz, 2015).

Synthesis and Decomposition

  • Research into the synthesis and decomposition of fluoroaniline derivatives, including this compound, has been conducted to understand their stability and decomposition products. A study on 4-fluoroanilines revealed insights into their thermal instability and potential decomposition products (Zakrzewska et al., 2001).

Chemical Polymerization

  • The chemical polymerization of fluoroanilines, which includes this compound, has been explored for developing new materials. A study demonstrated the polymerization of 2-chloroaniline and 2-fluoroaniline using chromic acid, examining the characteristics of the synthesized polymers (Kang & Yun, 1989).

Spectroscopic Characterization

  • Spectroscopic techniques have been employed to characterize compounds like this compound. A study on 4-chloro-2-fluoroaniline, a similar compound, used FT-IR, FT-Raman, NMR, and other methods to analyze its structure and properties (Arivazhagan & Rexalin, 2012).

Biosensor Applications

  • Research has also been conducted on the use of fluoroaniline derivatives in biosensor technology. A study on poly(2-fluoroaniline) films investigated their potential application in glucose biosensors, exploring their electrochemical properties and enzyme immobilization capabilities (Sharma et al., 2003).

Electronic and Reactivity Properties

  • The reactivity and electronic properties of fluoroanilines, including this compound, have been a subject of study, particularly in the context of conducting polymers. A study examined the electrical and structural properties of mono-, di-, tri-, tetra-, and penta-fluoroanilines, providing insights into their suitability as monomers for new conducting polymers (BeigiHossein, 2012).

Rotational Spectroscopy

  • Rotational spectroscopy has been used to derive accurate geometries of fluoroaniline compounds. A study on 2-fluoroaniline, closely related to this compound, used rotational spectroscopy to determine its accurate experimental geometry (Poonia et al., 2021).

Electrocatalytic Applications

  • The potential of fluorinated polyanilines, which could include derivatives like this compound, in electrocatalytic applications has been explored. A study indicated that these compounds could serve as superior electrode modifiers in microbial fuel cells, enhancing the catalytic activity and stability (Niessen et al., 2004).

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluoroaniline is not well-studied. As a pharmaceutical intermediate, it is likely involved in the synthesis of drugs where it may undergo further reactions to form the active compound .

Safety and Hazards

This compound is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2,4-dichloro-6-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZWQRCPTNOPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3831-70-7
Record name 2,4-dichloro-6-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.